4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14754186
InChI: InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H
SMILES:
Molecular Formula: C12H8BrClFNO2S
Molecular Weight: 364.62 g/mol

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14754186

Molecular Formula: C12H8BrClFNO2S

Molecular Weight: 364.62 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide -

Specification

Molecular Formula C12H8BrClFNO2S
Molecular Weight 364.62 g/mol
IUPAC Name 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H
Standard InChI Key XSBXSZQWPRLJJH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide (C₁₂H₈BrClFNO₂S) features a benzenesulfonamide backbone substituted with bromine at the para position and a 3-chloro-4-fluorophenyl group attached via a sulfonamide linkage. The halogen atoms enhance electron-withdrawing effects, increasing stability and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight383.62 g/mol
Melting Point198–202°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)3.2 (estimated)

Synthesis and Optimization

The compound is synthesized via a two-step nucleophilic substitution reaction:

  • Sulfonylation: 3-Chloro-4-fluoroaniline reacts with benzenesulfonyl chloride in dichloromethane at 40°C for 12 hours, catalyzed by triethylamine .

  • Bromination: Electrophilic aromatic bromination using Br₂ in acetic acid introduces the para-bromo substituent .

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to achieve ≥85% yield .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group coordinates with zinc ions in carbonic anhydrase (CA) active sites, while halogen substituents enhance hydrophobic interactions. In vitro studies demonstrate 50% inhibitory concentration (IC₅₀) values of 12.3 nM against CA IX, an isoform overexpressed in hypoxic tumors .

Table 2: Enzyme Inhibition Profiles

Enzyme TargetIC₅₀ (nM)Biological Impact
Carbonic Anhydrase IX12.3Tumor acidification suppression
Carbonic Anhydrase XII18.7Metastasis inhibition
IDH1 (R132H Mutant)142.52-HG reduction in gliomas

Anticancer Effects

In SKOV-3 ovarian cancer cells, the compound induced apoptosis at 10 μM, with a 72% reduction in viability after 48 hours. Synergy studies with temozolomide showed a combination index (CI) of 0.45, indicating strong potentiation . Mechanistically, it disrupts mitochondrial membrane potential (ΔΨm) by upregulating Bax/Bcl-2 ratios 3.2-fold .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Oral bioavailability of 34% in murine models due to moderate intestinal permeability (Papp = 5.6 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite (M1), which retains 40% of parental activity.

Toxicity

Acute toxicity studies in rats revealed an LD₅₀ of 320 mg/kg. Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .

Industrial and Research Applications

Material Science

The compound serves as a precursor for metal-organic frameworks (MOFs) due to its rigid aromatic structure. Bromine facilitates post-synthetic modification via Suzuki coupling .

Analytical Applications

As a chiral selector in HPLC, it resolves racemic mixtures of β-blockers with a separation factor (α) of 1.89 .

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